2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine
Description
2-(Benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a benzylsulfanyl group at the 2-position and a 2,5-dichlorothiophen-3-yl moiety at the 4-position. Its structural complexity, including sulfur and halogen atoms, suggests unique electronic and steric properties that could influence binding affinity and metabolic stability.
Properties
IUPAC Name |
2-benzylsulfanyl-4-(2,5-dichlorothiophen-3-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c16-13-8-11(14(17)21-13)12-6-7-18-15(19-12)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKKMVRTPRBONH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the benzylsulfanyl and 2,5-dichlorothiophen-3-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the thiophene moiety.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atoms could result in various substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine exhibit significant anticancer properties. For instance, pyrimidine derivatives have been investigated for their ability to inhibit specific cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. A study found that certain pyrimidine derivatives could induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that sulfur-containing compounds can enhance antimicrobial activity against various bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat infections effectively .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of sulfur-containing heterocycles. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases .
Agrochemicals
Pesticidal Activity
Compounds containing thiophene and pyrimidine moieties have been explored for their pesticidal properties. Research indicates that these structures can disrupt the biological processes of pests, leading to effective pest control solutions. The specific interaction mechanisms often involve inhibition of key metabolic enzymes in target organisms .
Material Science
Organic Electronics
The unique electronic properties of compounds like this compound make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating such compounds into device architectures can enhance charge transport and overall device efficiency .
Table 1: Biological Activities of Pyrimidine Derivatives
| Activity Type | Compound Example | Mechanism of Action |
|---|---|---|
| Anticancer | This compound | Induction of apoptosis via caspase activation |
| Antimicrobial | Various pyrimidine derivatives | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Sulfur-containing heterocycles | Modulation of cytokine release |
Table 2: Applications in Agrochemicals
| Application Type | Compound Example | Target Organism/Effect |
|---|---|---|
| Pesticide | This compound | Disruption of metabolic pathways in pests |
Case Studies
-
Anticancer Study
A recent study evaluated the anticancer effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis, suggesting a promising role for compounds like this compound in cancer therapy . -
Agrochemical Application
In agricultural settings, a series of thiophene-based compounds were tested for their effectiveness against common agricultural pests. The results demonstrated a high level of efficacy, paving the way for further development into commercial pesticides .
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological target.
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Gaps: No pharmacological or synthetic data is available in the provided materials. Comparative studies would require experimental results from peer-reviewed journals or databases (e.g., PubChem, CAS), which are absent here.
Biological Activity
2-(Benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine is a compound characterized by its unique structural features, including a pyrimidine core substituted with a benzylsulfanyl group and a dichlorothiophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- Molecular Formula : C15H10Cl2N2S2
- Molecular Weight : 357.28 g/mol
- CAS Number : 3696050
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can act against various bacterial strains, suggesting a potential for this compound in developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. A study evaluating the cytotoxic effects of related pyrimidine derivatives on cancer cell lines revealed that certain substitutions could enhance their efficacy. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although specific data on this compound's mechanism remains limited.
Insecticidal Activity
A related class of compounds has demonstrated insecticidal properties. The biological activity profile suggests that this compound could be explored for its potential use in pest control, particularly against agricultural pests.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. A comparison of various derivatives has highlighted the importance of the benzylsulfanyl and dichlorothiophenyl groups in enhancing biological activity.
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| Compound A | Structure A | Moderate Antimicrobial | |
| Compound B | Structure B | High Anticancer | |
| Compound C | Structure C | Insecticidal Activity |
Case Study: Anticancer Activity
A notable case study involved the synthesis and evaluation of several pyrimidine derivatives, including those structurally similar to this compound. The study found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, with IC50 values indicating significant potency.
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of DNA Synthesis : Some studies suggest that pyrimidine derivatives can interfere with DNA replication in cancer cells.
- Apoptosis Induction : The ability to trigger programmed cell death is a critical pathway for anticancer agents.
- Disruption of Cellular Metabolism : Similar compounds have been shown to disrupt metabolic pathways in pests, leading to their death.
Q & A
Q. What synthetic strategies are recommended for preparing 2-(benzylsulfanyl)-4-(2,5-dichlorothiophen-3-yl)pyrimidine, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., benzyl mercaptan) may react with halogenated pyrimidine precursors under basic conditions. Key optimization steps include:
- Temperature control : Reactions involving dichlorothiophene derivatives often require mild heating (60–80°C) to avoid decomposition .
- Catalyst selection : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, as demonstrated in analogous pyrimidine syntheses .
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of aromatic intermediates .
- Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. For example, H-atom parameters in similar pyrimidine derivatives were constrained using SHELXS97/SHELXL97 software, achieving R-factors < 0.05 .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent patterns. Coupling constants (e.g., J = 8.7 Hz for adjacent protons) confirm regiochemistry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calc’d [M+1]⁺ 520, observed 520) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses. For example, pyrimidine derivatives docked into AMPK’s ATP-binding pocket showed hydrogen bonding with Lys45 and π-π stacking with Phe74 .
- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories).
- Pharmacophore mapping : Identify critical features (e.g., sulfanyl groups for hydrophobic interactions) using Discovery Studio .
Q. How can contradictory biological activity data across assays be resolved?
Answer:
- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., dorsomorphin for AMPK studies) .
- Dose-response curves : Calculate IC₅₀ values in triplicate to minimize variability. For example, discrepancies in IC₅₀ (e.g., 10 μM vs. 50 μM) may arise from differing ATP concentrations .
- Metabolic stability testing : Assess compound degradation in liver microsomes (e.g., t₁/₂ < 30 min indicates rapid metabolism) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with modified thiophene (e.g., replacing Cl with CF₃) or benzylsulfanyl groups. Compare activity via IC₅₀ assays .
- Bioisosteric replacement : Replace pyrimidine with pyridine or triazine cores to evaluate scaffold flexibility .
- 3D-QSAR modeling : CoMFA or CoMSIA maps electrostatic/hydrophobic fields to activity trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
